molecular formula C17H23ClN4O3S B2393141 ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1184991-40-9

ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2393141
M. Wt: 398.91
InChI Key: LWWKEBWLNXWNES-UHFFFAOYSA-N
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Description

The compound “ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates . These are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords tert-butyl 4,5,6,7-tetrahydropyrazolo .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are key structural elements . The compound also contains ethyl, methyl, and carboxamide groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, esterification, and hydrogenation . These reactions involve the formation and breaking of chemical bonds, leading to the transformation of the starting materials into the desired product .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compound Formation

  • Research has demonstrated that ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into a variety of heterocyclic compounds, such as 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole derivatives, highlighting the versatility of pyran-based compounds in synthesizing diverse heterocyclic structures which could be relevant to the synthetic pathways of the compound (Harb et al., 1989).

  • The phosphine-catalyzed [4 + 2] annulation process has been used to synthesize highly functionalized tetrahydropyridines, showcasing a method that could potentially be applied to synthesize complex structures similar to the compound of interest (Zhu et al., 2003).

  • Novel synthesis methods have been developed for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives, which may offer insights into the synthesis of similarly structured compounds (Ghaedi et al., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biomedical applications, given the interest in similar compounds for their inhibitory effects on the GABA transporter . Additionally, the development of more efficient synthesis methods could be a focus of future research .

properties

IUPAC Name

ethyl 6-ethyl-2-[(1-methylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S.ClH/c1-4-21-9-6-11-13(10-21)25-16(14(11)17(23)24-5-2)18-15(22)12-7-8-20(3)19-12;/h7-8H,4-6,9-10H2,1-3H3,(H,18,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWKEBWLNXWNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=NN(C=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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